molecular formula C15H21NO5S B13969003 (R)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

(R)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13969003
M. Wt: 327.4 g/mol
InChI Key: BYBIHEKFVDWHRC-CYBMUJFWSA-N
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Description

®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyl group, a methylsulfonyl group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, using a methylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Uniqueness

®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

benzyl (3R)-3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO5S/c1-22(18,19)21-10-8-13-7-9-16(11-13)15(17)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3/t13-/m1/s1

InChI Key

BYBIHEKFVDWHRC-CYBMUJFWSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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